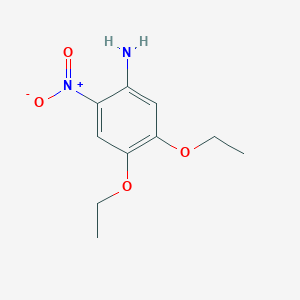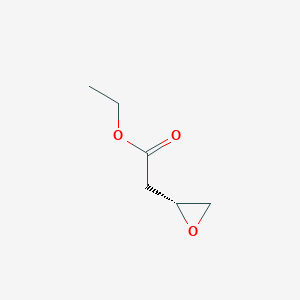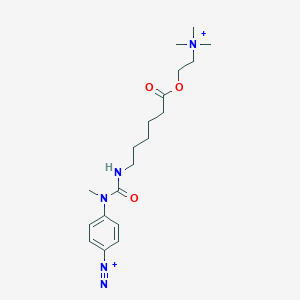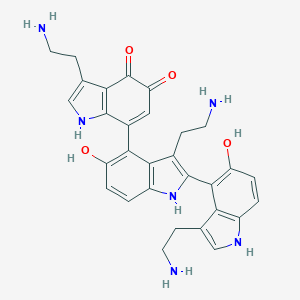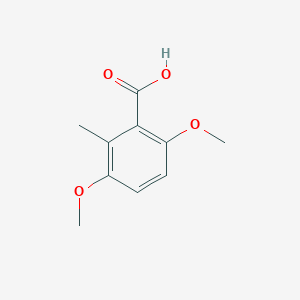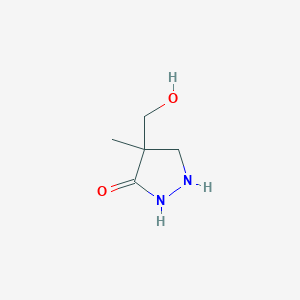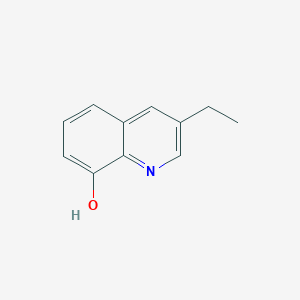
4-Pyridin-2-ylbut-3-yn-2-one
Descripción general
Descripción
4-Pyridin-2-ylbut-3-yn-2-one is an organic compound that features a pyridine ring attached to a butynone moiety. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functional groups. It is used in various fields of research, including organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
4-Pyridin-2-ylbut-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-ylbut-3-yn-2-one typically involves the Sonogashira cross-coupling reaction. This reaction is performed between an aryl halide and an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include:
Palladium catalyst: Palladium(II) acetate or Palladium(0) complexes.
Copper co-catalyst: Copper(I) iodide.
Base: Triethylamine or diisopropylamine.
Solvent: Tetrahydrofuran or dimethylformamide.
Temperature: Room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridin-2-ylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Jones’ reagent (Chromium trioxide in sulfuric acid) or Potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or Lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-Bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Alkenes or alkanes with pyridine substitution.
Substitution: Halogenated pyridine derivatives or organometallic complexes.
Mecanismo De Acción
The mechanism of action of 4-Pyridin-2-ylbut-3-yn-2-one involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Pyridin-2-ylbut-3-yn-2-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a butynone moiety.
Pyrazine-substituted but-3-yn-2-one: Features a pyrazine ring instead of a pyridine ring.
Uniqueness: 4-Pyridin-2-ylbut-3-yn-2-one is unique due to its combination of a pyridine ring and an alkyne group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
4-pyridin-2-ylbut-3-yn-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRXVGZOLMTBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)


